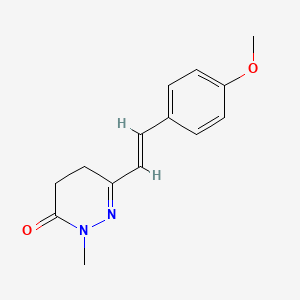

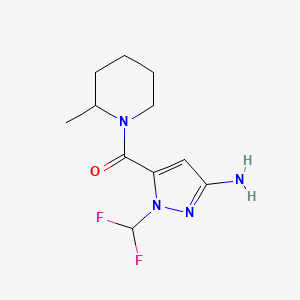

![molecular formula C23H21N3O2S B2644817 N-(5-methoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide CAS No. 899964-41-1](/img/structure/B2644817.png)

N-(5-methoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Thiazole derivatives are widely studied for their potential antitumor activities . Some of these have been developed into clinical drugs, including Dabrafenib and Dasatinib .

Synthesis Analysis

In general, thiazole derivatives can be synthesized by a reaction between benzo[d]thiazol-2-amine and another compound in high yield . The newly obtained derivative is then fully analyzed and characterized via 1H, 13C, UV, IR, and mass spectral data .Molecular Structure Analysis

The molecular structure of thiazole derivatives can be analyzed using various spectroscopic techniques, including 1H NMR, 13C NMR, UV, IR, and mass spectrometry .Chemical Reactions Analysis

Thiazole derivatives are highly reactive molecules and extensively employed as reactants or reaction intermediates for the synthesis of a variety of fused heterocyclic compounds .Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can be analyzed using various techniques, including spectroscopy and elemental analysis .Applications De Recherche Scientifique

Synthesis and Biological Evaluation

Compounds with structures incorporating elements like thiazole and pyridine have been synthesized and evaluated for their biological activities. For example, a series of compounds have been designed for potential anti-inflammatory and analgesic activities, showcasing the versatility of these molecular frameworks in drug development. The synthesis techniques often involve multistep reactions, highlighting the complexity and the synthetic challenges faced in obtaining these compounds with desired biological properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Photodynamic Therapy Applications

Certain derivatives have been explored for their photophysical and photochemical properties, making them suitable as photosensitizers in photodynamic therapy, particularly for cancer treatment. The properties of interest include good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, essential for Type II photodynamic mechanisms (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Antifungal Activities

Synthesis efforts have also focused on generating compounds with potent antimicrobial and antifungal properties. These efforts involve creating novel chemical entities capable of inhibiting the growth of various bacterial and fungal strains, which is crucial in addressing resistance issues and developing new therapeutic agents. Such activities underscore the potential of these compounds in contributing to the arsenal against infectious diseases (Patel, Agravat, & Shaikh, 2011).

Antioxidant and Anticancer Activity

The antioxidant and anticancer activities of certain derivatives have been tested, revealing compounds with potential therapeutic benefits against various cancer cell lines. These findings suggest the role of structural modifications in enhancing biological activities, thereby providing a path for the development of new cancer therapies (Tumosienė, Kantminienė, Klevinskas, Petrikaitė, Jonuškienė, & Mickevičius, 2020).

Targeting Viral Proteases

With the ongoing global health challenges, the design and synthesis of compounds targeting viral proteases, such as those of COVID-19, have gained significant attention. These efforts involve molecular docking and dynamic simulation studies to evaluate the binding efficiencies of synthesized compounds against viral proteins, illustrating the potential of such chemical entities in contributing to antiviral strategies (Alghamdi, Abouzied, Alamri, Anwar, Ansari, Khadra, Zaki, & Gomha, 2023).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(5-methoxy-1,3-benzothiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O2S/c1-28-19-11-12-21-20(15-19)25-23(29-21)26(16-18-9-5-6-14-24-18)22(27)13-10-17-7-3-2-4-8-17/h2-9,11-12,14-15H,10,13,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFQDJAPSFHCRGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)CCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine](/img/structure/B2644734.png)

![6-((1-(Benzo[d]thiazole-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile](/img/structure/B2644735.png)

![3,4-dichloro-N-[3-fluoro-4-(4-methanesulfonylpiperazin-1-yl)phenyl]benzamide](/img/structure/B2644738.png)

![11-methyl-13-(piperidin-1-yl)-12-(prop-2-en-1-yl)-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B2644743.png)

![2-amino-1-[2-(4-fluorophenyl)ethyl]-N-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2644750.png)

![1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2644756.png)

![1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2644757.png)